Cas no 58993-79-6 ((R)-1-(4-Methoxyphenyl)propan-2-amine)
58993-79-6 structure
Product Name:(R)-1-(4-Methoxyphenyl)propan-2-amine
Numero CAS:58993-79-6
MF:C10H15NO
MW:165.232202768326
CID:57351
PubChem ID:6951129
Update Time:2024-02-29
(R)-1-(4-Methoxyphenyl)propan-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-1-(4-Methoxyphenyl)propan-2-amine
- (2R)-1-(4-methoxyphenyl)propan-2-amine
- R-(-)-2-(P-METHOXYPHENYL)-1-METHY ETHAMINE
- (2R)-2-amino-1-(4-methoxyphenyl)propane
- (R)-(-)-1-(4'-methoxy)phenyl-2-propanamine
- (R)-(-)-1-methyl-2-(4
- (R)-1-(4-methoxyphenyl)-2-aminopropane
- (R)-2-(4-METHOXYPHENYL)-1-METHYLETHANAMINE
- (R)-2-(4-methoxy-phenyl)-1-methyl-ethylamine
- (R)-4-Methoxy-α-methylbenzeneethanamine
- (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine
- AC1OCV6D
- ANW-58133
- CHEMBL2079629
- CTK7A2415
- SureCN394418
- Benzeneethanamine,4-methoxy-a-methyl-, (R)-
- (-)-p-Methoxyamphetamine
- (R)-(-)-2-(4-Methoxyphenyl)-1-methylethylamine
- (R)-2-(4-Methoxyphenyl)-1-methyl-ethylamine
- l-4-Methoxyamphetamine
- Benzeneethanamine, 4-methoxy-alpha-methyl-, (alphaR)-
- UNII-2WSG94L9JW
- BENZENEETHANAMINE, 4-METHOXY-.ALPHA.-METHYL-, (.ALPHA.R)-
- F13064
- p-Methoxyamphetamine, R-(-)-
- para-Methoxyamphetamine, (R)-
- (r)-4-methoxyamphetamine
- J430.211G
- 58993-79-6
- PMA (PSYCHEDELIC), (R)-
- SCHEMBL394418
- (alphaR)-4-Methoxy-alpha-methylbenzeneethanamine
- DTXSID001274078
- (R)-1-(4-Methoxyphenyl)-2-propaneamine
- 4-METHOXYAMPHETAMINE, L-
- 4-MA, (R)-
- AKOS015900186
- PMA, (R)-
- Q27255715
- 2WSG94L9JW
- 4-Methoxyamphetamine, (R)-
- NEGYEDYHPHMHGK-MRVPVSSYSA-N
- NS00116400
-
- Inchi: 1S/C10H15NO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m1/s1
- Chiave InChI: NEGYEDYHPHMHGK-MRVPVSSYSA-N
- Sorrisi: O(C)C1C=CC(=CC=1)C[C@@H](C)N
Proprietà calcolate
- Massa esatta: 165.11500
- Massa monoisotopica: 165.115364102g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 119
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 35.2Ų
Proprietà sperimentali
- Densità: 0.990
- Punto di ebollizione: 258 ºC
- Punto di infiammabilità: 107 ºC
- Indice di rifrazione: 1.518
- PSA: 35.25000
- LogP: 2.28520
(R)-1-(4-Methoxyphenyl)propan-2-amine Letteratura correlata
-
Lei Liu,Dong-Hao Wang,Fei-Fei Chen,Zhi-Jun Zhang,Qi Chen,Jian-He Xu,Zhi-Long Wang,Gao-Wei Zheng Catal. Sci. Technol. 2020 10 2353
58993-79-6 ((R)-1-(4-Methoxyphenyl)propan-2-amine) Prodotti correlati
- 52-53-9(verapamil)
- 60-18-4(L-Tyrosine)
- 64-13-1(Benzeneethanamine,4-methoxy-a-methyl-)
- 51-67-2(p-Tyramine)
- 55-81-2(2-(4-Methoxyphenyl)ethylamine)
- 80-46-6(4-Tert-Amylphenol)
- 77-40-7(Bisphenol B)
- 51062-15-8(4-(4-Methoxyphenyl)butan-2-amine)
- 83948-35-0(1-(4-Methoxyphenyl)propan-1-amine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti